N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide is a compound that features a benzothiazole moiety, a bromobenzenesulfonamide group, and a phenyl linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through cyclization reactions involving 2-aminothiophenol and carbonyl compounds.
Coupling Reaction: The benzothiazole derivative is then coupled with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide undergoes various chemical reactions:
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial, antifungal, and anticancer agents due to its benzothiazole moiety.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide can be compared with other benzothiazole derivatives:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzenesulfonamide: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide: The presence of a methyl group instead of bromine can lead to differences in hydrophobicity and interaction with biological targets.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide: The nitro group can introduce additional electronic effects, influencing the compound’s chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S2/c20-14-8-10-16(11-9-14)26(23,24)22-15-5-3-4-13(12-15)19-21-17-6-1-2-7-18(17)25-19/h1-12,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHWGGOXCCELGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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